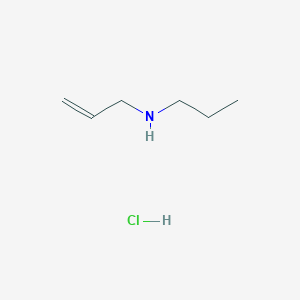
N-Propyl-2-propen-1-amine hydrochloride
Descripción general
Descripción
“N-Propyl-2-propen-1-amine hydrochloride” is a chemical compound. Its base compound, 2-Propen-1-amine, also known as Allylamine, has the molecular formula C3H7N . The hydrochloride version of this compound has the molecular formula C3H8ClN .
Molecular Structure Analysis
The molecular structure of 2-Propen-1-amine, the base compound, is available as a 2D Mol file or a computed 3D SD file . The specific molecular structure of “this compound” is not provided in the search results.Physical And Chemical Properties Analysis
While the specific physical and chemical properties of “this compound” are not detailed in the search results, propylamine, a related compound, is a colorless liquid with a strong, ammonia-like odor. It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C. It showcases a boiling point of 47-48°C and a melting point of -83°C. The compound is readily miscible with water and most organic solvents .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
N-Propyl-2-propen-1-amine hydrochloride is used in asymmetric synthesis, particularly in the production of potential treatments for human papillomavirus infections. A key step in this process involves asymmetric reductive amination directed by chiral (phenyl)ethylamines, achieving high disastereofacial selectivity (Boggs et al., 2007).
Generation and Rearrangements of Ylides
This compound plays a role in the generation and rearrangement of ylides from tertiary amines and α-diazo ketones. In this context, it is used for catalysis, notably in reactions resulting in the formation of α-amino ketones (D. Zotto et al., 2000).
Polymeric Prodrug Synthesis
It is involved in the synthesis of vinyl ether type polymeric prodrugs. Such applications are significant in the development of controlled drug release systems, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) (Babazadeh, 2008).
Functional Modification of Hydrogels
This compound is used in the functional modification of hydrogels, such as poly vinyl alcohol/acrylic acid hydrogels. These modifications enhance their thermal stability and antibacterial properties, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Methamphetamine Synthesis Impurity Profiling
While related to drug synthesis, an interesting application is in the profiling of methamphetamine impurities to understand drug trafficking routes. This compound is identified as a key impurity in certain synthetic routes, providing valuable forensic information (Kunalan et al., 2009).
Chitosan Hydrogel Development
This compound is also crucial in the development of chitosan hydrogels for drug delivery. The hydrogels show pH and temperature-responsive swelling ratios, indicating potential in targeted drug delivery systems (Karimi et al., 2018).
Secondary Acetamide Deprotection
In organic chemistry, this compound is used for the deprotection of secondary acetamides. This process is notable for its mild conditions and efficiency (Koenig et al., 2009).
Safety and Hazards
Propylamine, a related compound, is flammable and can cause burns and eye damage. It is harmful to aquatic life and can cause long-term adverse effects in the aquatic environment . The specific safety and hazards associated with “N-Propyl-2-propen-1-amine hydrochloride” are not detailed in the search results.
Propiedades
IUPAC Name |
N-prop-2-enylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-3-5-7-6-4-2;/h3,7H,1,4-6H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHROHJLPNGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



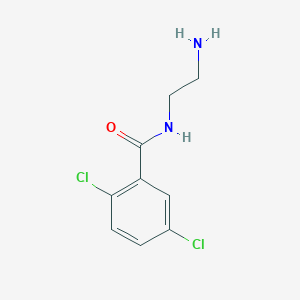
![[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B3148660.png)
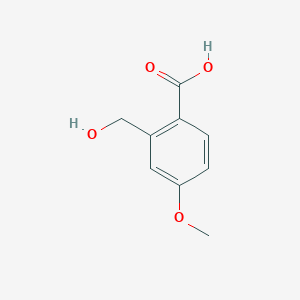
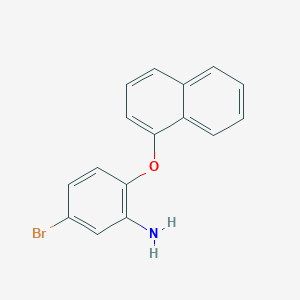

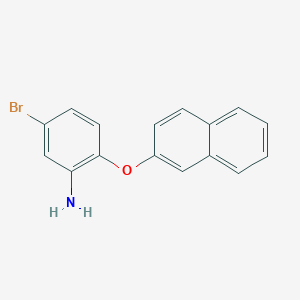

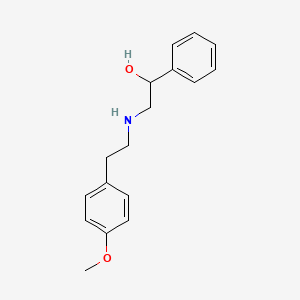
![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3148710.png)
![4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3148711.png)
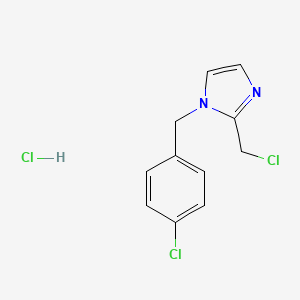
![Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate](/img/structure/B3148739.png)

![1-[4-(3-Bromopropoxy)phenyl]ethanone](/img/structure/B3148748.png)